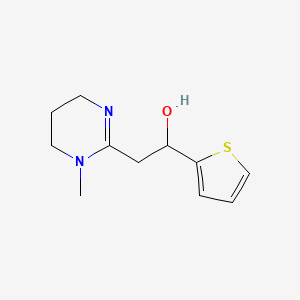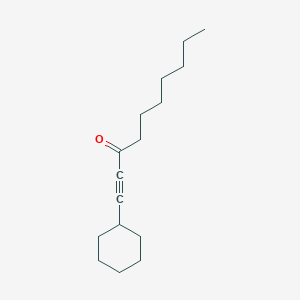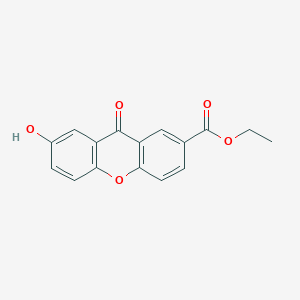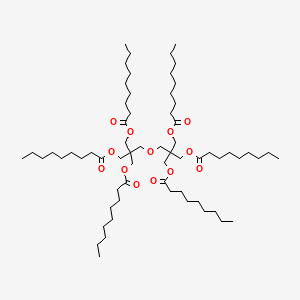
Ethanol, 2-(1-methyl-1,4,5,6-tetrahydropyrimidin-2-yl)-1-(thiophen-2-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanol, 2-(1-methyl-1,4,5,6-tetrahydropyrimidin-2-yl)-1-(thiophen-2-yl)- is a complex organic compound that features a unique combination of functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-(1-methyl-1,4,5,6-tetrahydropyrimidin-2-yl)-1-(thiophen-2-yl)- typically involves multi-step organic reactions. The process may start with the preparation of the tetrahydropyrimidine ring, followed by the introduction of the thiophene group and the ethanol moiety. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents like dichloromethane or ethanol. Reaction conditions often require controlled temperatures and pressures to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors or continuous flow systems. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and pH is crucial. Purification steps, including distillation, crystallization, or chromatography, are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
Ethanol, 2-(1-methyl-1,4,5,6-tetrahydropyrimidin-2-yl)-1-(thiophen-2-yl)- can undergo various chemical reactions, including:
Oxidation: This reaction may involve the conversion of the ethanol group to an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The thiophene ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield aldehydes or acids, while substitution reactions can introduce new functional groups into the thiophene ring.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
作用机制
The mechanism of action of Ethanol, 2-(1-methyl-1,4,5,6-tetrahydropyrimidin-2-yl)-1-(thiophen-2-yl)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes or signaling pathways.
相似化合物的比较
Similar Compounds
- Ethanol, 2-(1-methyl-1,4,5,6-tetrahydropyrimidin-2-yl)-1-(furan-2-yl)-
- Ethanol, 2-(1-methyl-1,4,5,6-tetrahydropyrimidin-2-yl)-1-(benzofuran-2-yl)-
Uniqueness
Compared to similar compounds, Ethanol, 2-(1-methyl-1,4,5,6-tetrahydropyrimidin-2-yl)-1-(thiophen-2-yl)- may exhibit unique properties due to the presence of the thiophene ring
属性
CAS 编号 |
21446-81-1 |
|---|---|
分子式 |
C11H16N2OS |
分子量 |
224.32 g/mol |
IUPAC 名称 |
2-(1-methyl-5,6-dihydro-4H-pyrimidin-2-yl)-1-thiophen-2-ylethanol |
InChI |
InChI=1S/C11H16N2OS/c1-13-6-3-5-12-11(13)8-9(14)10-4-2-7-15-10/h2,4,7,9,14H,3,5-6,8H2,1H3 |
InChI 键 |
QMSQNAXWXPUGME-UHFFFAOYSA-N |
规范 SMILES |
CN1CCCN=C1CC(C2=CC=CS2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(Benzenesulfonyl)methyl]-3-methyl-2-nitrobenzene](/img/structure/B14147265.png)
![N-[Bis(4-methoxyphenyl)methyl]-N2-[(phenylmethoxy)carbonyl]glutamine](/img/structure/B14147266.png)
![methyl 2-((Z)-2-(((E)-3-(3-nitrophenyl)acryloyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14147267.png)

acetyl}piperazine-1-carboxylate](/img/structure/B14147274.png)


![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-3-[(trimethylsilyl)oxy]-1-buten-1-yl]-](/img/structure/B14147298.png)
![methyl {6-bromo-2-[4-(dimethylamino)phenyl]-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl}acetate](/img/structure/B14147306.png)
![N'-[(E)-(4-butoxyphenyl)methylidene]-2-oxopiperidine-3-carbohydrazide](/img/structure/B14147316.png)
![4(1H)-Pyrimidinone, 2-amino-5-[2,3-O-(1-methylethylidene)-5-O-(triphenylmethyl)-D-ribofuranosyl]-](/img/structure/B14147324.png)
![N-(4-bromo-3-chlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14147330.png)
![ethyl (3R,4S,5S)-3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoate](/img/structure/B14147334.png)
